molecular formula C9H10N2O B8761949 2-(Methoxymethyl)imidazo[1,2-a]pyridine

2-(Methoxymethyl)imidazo[1,2-a]pyridine

Cat. No. B8761949
M. Wt: 162.19 g/mol
InChI Key: BBFMYWHMIVZUNS-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

To a solution of 3.0 g of 2-chloromethylimidazo [1,2-a]pyridine in 50 ml of methanol is added 1.1 g of sodium methoxide, followed by heating under reflux for 3 hours. Methanol is distilled off under reduced pressure and chloroform is added to the residue. The resulting insoluble substance is filtered off, and the filtrate is washed with water and dried over anhydrous sodium sulfate. After distilling chloroform off, 2.9 g of the title compound is obtained as crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]2[CH:11]=1.[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClCC=1N=C2N(C=CC=C2)C1
Name
sodium methoxide
Quantity
1.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Methanol is distilled off under reduced pressure and chloroform
ADDITION
Type
ADDITION
Details
is added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting insoluble substance is filtered off
WASH
Type
WASH
Details
the filtrate is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling chloroform off, 2.9 g of the title compound
CUSTOM
Type
CUSTOM
Details
is obtained as crystals

Outcomes

Product
Name
Type
Smiles
COCC=1N=C2N(C=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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